Urinary Excretion Fraction (FUE) Positions 5OH-MEHA as an Intermediate-Level Specific Biomarker Distinct from Both 5cx-MEPA and 5oxo-MEHA
In the first quantitative human in vivo DEHA metabolism study, 5OH-MEHA demonstrated a urinary excretion fraction (FUE) of 0.07% (range 0.03–0.10%) following a single oral dose of DEHA (107–164 μg/kg bw) in four healthy volunteers. This places 5OH-MEHA as an intermediate-level specific biomarker: its FUE is 2.86-fold lower than the major metabolite 5cx-MEPA (0.20%, range 0.17–0.24%) and 1.4-fold higher than 5oxo-MEHA (0.05%, range 0.01–0.06%) [1]. This intermediate position is analytically consequential; using 5cx-MEPA alone would overestimate DEHA intake relative to 5OH-MEHA-based calculations, while reliance on 5oxo-MEHA alone would reduce statistical power in low-exposure cohorts.
| Evidence Dimension | Urinary excretion fraction (FUE) as % of orally administered DEHA dose recovered in urine over 48 h |
|---|---|
| Target Compound Data | 0.07% (range 0.03–0.10%) |
| Comparator Or Baseline | 5cx-MEPA: 0.20% (range 0.17–0.24%); 5oxo-MEHA: 0.05% (range 0.01–0.06%) |
| Quantified Difference | 5OH-MEHA FUE is 2.86× lower than 5cx-MEPA and 1.4× higher than 5oxo-MEHA |
| Conditions | Four healthy human volunteers; single oral DEHA dose 107–164 μg/kg bw; complete 48 h urine collection; stable isotope dilution LC-MS/MS analysis |
Why This Matters
Selecting 5OH-MEHA as a biomarker yields exposure estimates that avoid the overestimation bias of 5cx-MEPA and the detection-sensitivity limitations of 5oxo-MEHA, providing a balanced option for population-scale biomonitoring where intermediate specificity and detectability are required.
- [1] Nehring A, Bury D, Ringbeck B, Kling HW, Weiss T, Brüning T, Koch HM. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose. Toxicol Lett. 2020 Mar 15;321:95-102. doi:10.1016/j.toxlet.2019.12.006. PMID: 31816331. View Source
